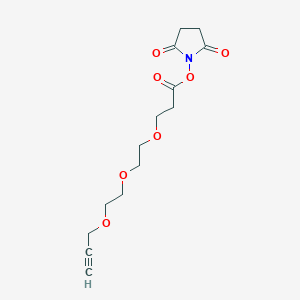

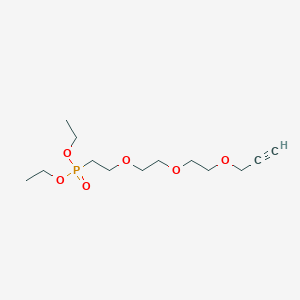

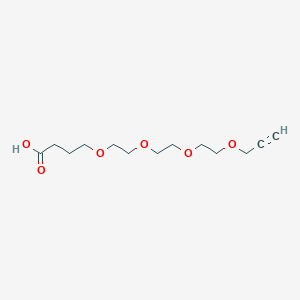

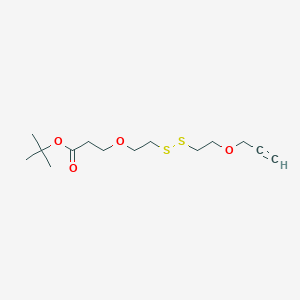

![molecular formula C10H15F2N2O13P3S B610303 ({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid

Descripción general

Descripción

Este compuesto tiene un peso molecular de 622.14 y una fórmula química de C10H11F2N2Na4O13P3S . Se utiliza principalmente en la investigación científica para estudiar el receptor P2Y2, que desempeña un papel significativo en diversos procesos fisiológicos.

Mecanismo De Acción

PSB1114 ejerce sus efectos uniéndose selectivamente y activando el receptor P2Y2. Este receptor es un receptor acoplado a proteína G que participa en diversas vías de señalización. Tras la activación por PSB1114, el receptor P2Y2 desencadena una cascada de eventos intracelulares, lo que lleva a la modulación de varias funciones celulares. Los objetivos moleculares y las vías involucradas en este proceso incluyen la activación de la fosfolipasa C, la liberación de calcio intracelular y la activación de la proteína quinasa C .

Análisis Bioquímico

Biochemical Properties

PSB1114 plays a crucial role in biochemical reactions, particularly as a P2Y2 agonist . It interacts with various enzymes and proteins, including G protein-coupled receptors (GPCRs), and has a significant impact on their function . The nature of these interactions is complex and involves both activation and inhibition of receptor activity .

Cellular Effects

PSB1114 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

At the molecular level, PSB1114 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves like a partial agonist, exhibiting an activation potency to unliganded receptor and prohibiting further receptor activation by endogenous ligand .

Métodos De Preparación

PSB1114 se sintetiza a través de una serie de reacciones químicas que involucran derivados de uridina. La ruta sintética generalmente implica la modificación de la uridina para introducir la porción de tiouridina y el grupo trifosfato de difluorometileno. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

PSB1114 se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de PSB1114 puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles u otras formas reducidas .

Aplicaciones Científicas De Investigación

PSB1114 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar el receptor P2Y2 y sus interacciones con otras moléculas. En biología, PSB1114 se utiliza para investigar el papel del receptor P2Y2 en varios procesos celulares, como la formación de la unión neuromuscular y la reinervación muscular . En medicina, PSB1114 tiene posibles aplicaciones terapéuticas debido a su capacidad para modular el receptor P2Y2, que participa en varios procesos fisiológicos, incluida la inflamación y la regeneración tisular . En la industria, PSB1114 se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos al receptor P2Y2 .

Comparación Con Compuestos Similares

PSB1114 es único en su alta selectividad y potencia para el receptor P2Y2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen trifosfato de uridina (UTP), difosfato de uridina (UDP) y otros derivados de uridina. PSB1114 muestra una mayor selectividad y potencia para el receptor P2Y2, lo que lo convierte en una herramienta valiosa para estudiar este receptor en diversas aplicaciones de investigación.

Propiedades

IUPAC Name |

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBPSGNGNHNQM-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N2O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

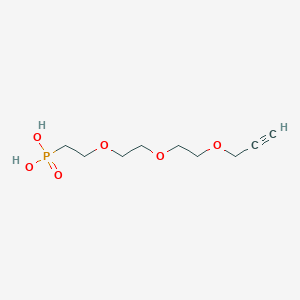

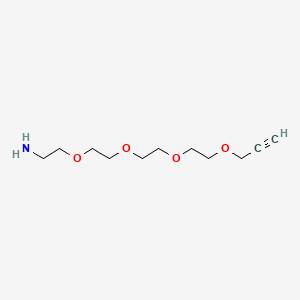

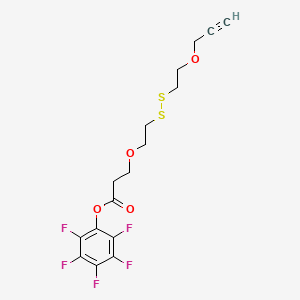

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)